molecular formula C14H6Br4 B3328348 Bis(3,5-dibromophenyl)ethyne CAS No. 448895-60-1

Bis(3,5-dibromophenyl)ethyne

Cat. No. B3328348
CAS RN: 448895-60-1
M. Wt: 493.8 g/mol
InChI Key: REWWCNJVJQNSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-dibromophenyl)ethyne, also known as DBPE, is a chemical compound with the molecular formula C16H8Br4. It is a member of the polybrominated diphenyl ethyne (PBDE) family, which are widely used as flame retardants in various products. DBPE is of particular interest due to its unique structure and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Ethynes

    Bis(trifluoromethylthio)ethyne, a fluorinated analogue of Bis(3,5-dibromophenyl)ethyne, has been studied for its potential in synthesizing unsaturated ring systems. These compounds are characterized using NMR, IR, and mass spectroscopy techniques (Haas & Krächter, 1985).

  • Optical and Electrical Properties

    Bis(4-(phenylethynyl)phenyl)ethynes, closely related to Bis(3,5-dibromophenyl)ethyne, demonstrate potential as organic field-effect transistors. These compounds exhibit p-type transistor operation and have been characterized for their hole mobilities (Oyamada et al., 2006).

  • Crystallographic Analysis

    The crystal structures of certain ethynylbenzene complexes, which are structurally similar to Bis(3,5-dibromophenyl)ethyne, have been determined. These studies offer insights into the arrangement of atoms and bonding in such compounds (Hoffert & Shores, 2011).

Photophysical Studies

  • Excited-State Dynamics

    Research on bis[(porphinato)zinc(II)] compounds linked by ethyne bridges, similar to Bis(3,5-dibromophenyl)ethyne, has explored their singlet and triplet excited states. These studies contribute to understanding the photophysical properties of such conjugated systems (Rubtsov et al., 2003).

  • Optical Limiting and NLO Applications
    show promise for applications in near-infrared (NIR) optical limiting and nonlinear optical (NLO) technologies. These compounds exhibit high oscillator strength and long-lived excited states, making them suitable for such applications (Duncan et al., 2010).

Materials Science and Chemistry

  • Conjugated Ethynylarene-Based Rigid Rods

    Ethynylarene derivatives, structurally similar to Bis(3,5-dibromophenyl)ethyne, have been synthesized and characterized for their potential in materials science. Their thermal, optical, and phase behaviors are explored, providing valuable information for the development of advanced materials (Fasina et al., 2005).

  • Chemodosimeter for Fluoride Ion

    Compounds derived from 3,5-dibromo-4,4-difluoro-8-(4-tolyl)-4-bora-3a,4a-diaza-s-indacene, related to Bis(3,5-dibromophenyl)ethyne, have been used as selective colorimetric and fluorescent chemodosimeters for fluoride ion. This application is significant in analytical chemistry for ion detection (Rao et al., 2010).

  • Polythiophene Conductivity

    Novel polythiophenes, where bithiophene units are linked with ethynyl bridges similar to Bis(3,5-dibromophenyl)ethyne, demonstrate ambipolar behavior. These compounds are significant in the field of organic electronics, particularly in the context of their stability, luminescent, and electrochemical behavior (Krompiec et al., 2013).

properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWCNJVJQNSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785341
Record name 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dibromophenyl)ethyne

CAS RN

448895-60-1
Record name 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(3,5-dibromophenyl)ethyne
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(3,5-dibromophenyl)ethyne
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(3,5-dibromophenyl)ethyne
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(3,5-dibromophenyl)ethyne
Reactant of Route 5
Reactant of Route 5
Bis(3,5-dibromophenyl)ethyne
Reactant of Route 6
Reactant of Route 6
Bis(3,5-dibromophenyl)ethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.